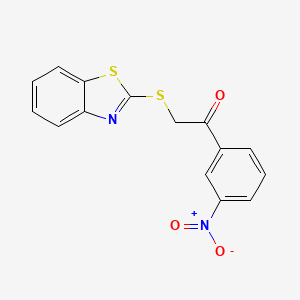
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (abbreviated as BTE) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antituberculosis Activity
A study by Selvam et al. (2011) synthesized 3-heteroarylthioquinoline derivatives using 2-(1,3-benzothiazol-2-ylsulfanyl)-1-aryl-1-ethanone and other compounds, which were screened for their antituberculosis activity. The most active compounds demonstrated significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, indicating potential applications in antituberculosis drug development. Additionally, these compounds showed no cytotoxic effects against mouse fibroblasts (NIH 3T3) in vitro, suggesting a favorable safety profile (Selvam Chitra et al., 2011).
Heterocyclic Compound Synthesis
Darweesh et al. (2016) utilized 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone, a related compound, in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This innovative approach facilitated the synthesis of various heterocyclic compounds, highlighting the utility of benzothiazole derivatives in organic chemistry and drug discovery (Ahmed F Darweesh et al., 2016).
Antimicrobial and Antifungal Properties
Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, confirming their structures through various spectroscopic techniques. These compounds were tested for antibacterial and antifungal activities, showing comparable or slightly better efficacy than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Vladimír Pejchal et al., 2015).
Structural and Synthetic Studies
Santes et al. (1999) reported the synthesis of isomeric benzo[1,4]oxazines and benzothiazolines through the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione. The study characterized these compounds using NMR spectroscopy and X-ray diffraction, contributing to the understanding of structural features and synthetic pathways for benzothiazole derivatives (V. Santes et al., 1999).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(10-4-3-5-11(8-10)17(19)20)9-21-15-16-12-6-1-2-7-14(12)22-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAYTQQELHYCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | |
CAS RN |
296274-52-7 |
Source


|
| Record name | 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(3-NITROPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

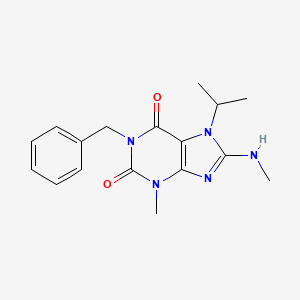
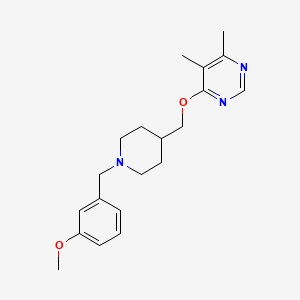
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
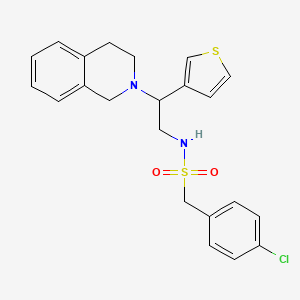
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)
![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)
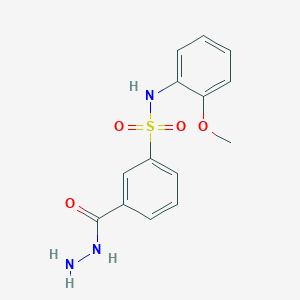
![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
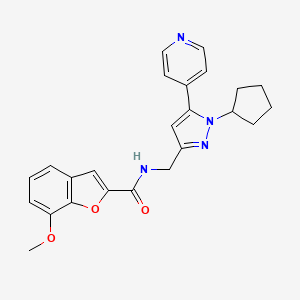
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)
![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)